molecular formula C17H19NO2 B5622007 N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B5622007
M. Wt: 269.34 g/mol
InChI Key: CSHGKILTIMHUOA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a 2-ethylphenyl and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Acylation Reaction: The starting materials, 2-ethylphenylamine and 4-methoxyphenylacetic acid, undergo an acylation reaction. This can be facilitated by using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

    Condensation Reaction: The acylated intermediate is then subjected to a condensation reaction with acetic anhydride or acetyl chloride to form the final product.

The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its amide group is a common motif in drug molecules, and modifications to its structure can lead to the development of compounds with therapeutic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The amide group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-phenylacetamide: Lacks the methoxy group, which can affect its reactivity and binding properties.

    N-(4-methoxyphenyl)-2-phenylacetamide: Lacks the ethyl group, leading to differences in steric and electronic effects.

    N-(2-ethylphenyl)-2-(4-hydroxyphenyl)acetamide: The hydroxy group can introduce additional hydrogen bonding interactions.

Uniqueness

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the ethyl and methoxy groups, which confer distinct steric and electronic properties. These features can influence its reactivity, binding affinity, and overall chemical behavior, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-3-14-6-4-5-7-16(14)18-17(19)12-13-8-10-15(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHGKILTIMHUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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